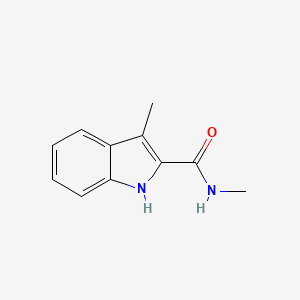
N,3-diméthyl-1H-indole-2-carboxamide
Vue d'ensemble
Description
Synthesis Analysis
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years. Researchers have investigated the effect of carboxamide moiety at positions 2 and 3, giving unique inhibitory properties to these compounds . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis
The indole compound is classified in the family of heterocyclic organic compounds. The indole skeleton has a benzene ring fused to a pyrrole ring . The structure of the compound was confirmed using 1H NMR, 13C NMR, and HRESI-MS spectroscopy .Chemical Reactions Analysis
A one-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles has been developed . This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .Applications De Recherche Scientifique
Activité antivirale
Les dérivés de l'indole, y compris la N,3-diméthyl-1H-indole-2-carboxamide, ont été rapportés comme possédant une activité antivirale . Par exemple, des dérivés de 6-amino-4-alkyl-1H-indole-2-carboxylate substitué ont été préparés et rapportés comme agents antiviraux .
Propriétés anti-inflammatoires
Les dérivés de l'indole sont connus pour présenter des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.
Activité anticancéreuse
Les dérivés de l'indole se sont avérés posséder une activité anticancéreuse . Par exemple, une série de dérivés de N-(furan-2-ylméthyl)-1H-indole-3-carboxamide a été conçue et synthétisée pour développer de nouveaux échafaudages d'indole en tant qu'agents anticancéreux ciblant le récepteur du facteur de croissance épidermique (EGFR) .
Propriétés anti-VIH
Les dérivés de l'indole ont été rapportés comme possédant des propriétés anti-VIH . Cela suggère des applications potentielles dans le traitement du VIH/SIDA.
Activité antioxydante
Les dérivés de l'indole se sont avérés présenter une activité antioxydante . Cela les rend potentiellement utiles pour lutter contre le stress oxydatif dans l'organisme.
Activité antimicrobienne
Les dérivés de l'indole sont connus pour posséder une activité antimicrobienne . Cela suggère des applications potentielles dans le traitement de diverses infections bactériennes et fongiques.
Activité antituberculeuse
Les dérivés de l'indole ont été rapportés comme possédant une activité antituberculeuse . Cela suggère des applications potentielles dans le traitement de la tuberculose.
Propriétés antidiabétiques
Les dérivés de l'indole se sont avérés présenter des propriétés antidiabétiques . Cela suggère des applications potentielles dans le traitement du diabète.
Mécanisme D'action
Target of Action
N,3-dimethyl-1H-indole-2-carboxamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in developing new therapeutic derivatives . .
Mode of Action
The presence of a carboxamide moiety in indole derivatives, like N,3-dimethyl-1H-indole-2-carboxamide, allows these compounds to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of the target’s activity
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives like N,3-dimethyl-1H-indole-2-carboxamide may affect multiple biochemical pathways.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that N,3-dimethyl-1H-indole-2-carboxamide may have diverse molecular and cellular effects.
Orientations Futures
Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . A one-pot, three-component Fischer indolisation–N-alkylation approach is amenable to rapid generation of trisubstituted indole libraries .
Analyse Biochimique
Biochemical Properties
N,3-dimethyl-1H-indole-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, forming hydrogen bonds that can inhibit their activity . For instance, it has been shown to interact with enzymes such as HIV-1 protease and renin, inhibiting their function and thereby exerting antiviral and antihypertensive effects . The nature of these interactions involves the formation of stable complexes through hydrogen bonding and hydrophobic interactions.
Cellular Effects
N,3-dimethyl-1H-indole-2-carboxamide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules, leading to altered gene expression profiles and metabolic fluxes . For example, it can inhibit the activity of certain kinases, resulting in the downregulation of pro-inflammatory cytokines and the suppression of inflammatory responses .
Molecular Mechanism
The molecular mechanism of N,3-dimethyl-1H-indole-2-carboxamide involves its binding interactions with biomolecules. It can inhibit enzyme activity by forming stable complexes with the active sites of enzymes, preventing substrate binding and subsequent catalytic activity . Additionally, it can modulate gene expression by interacting with transcription factors and altering their binding to DNA, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N,3-dimethyl-1H-indole-2-carboxamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that it can exert sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of N,3-dimethyl-1H-indole-2-carboxamide vary with different dosages in animal models. At low doses, it has been shown to exert beneficial effects, such as antiviral and anti-inflammatory activities . At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, with a narrow therapeutic window between effective and toxic doses.
Metabolic Pathways
N,3-dimethyl-1H-indole-2-carboxamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination from the body . The compound can also affect metabolic fluxes by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis .
Transport and Distribution
Within cells and tissues, N,3-dimethyl-1H-indole-2-carboxamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biological effects. The compound’s distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
N,3-dimethyl-1H-indole-2-carboxamide exhibits specific subcellular localization, which is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression .
Propriétés
IUPAC Name |
N,3-dimethyl-1H-indole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-8-5-3-4-6-9(8)13-10(7)11(14)12-2/h3-6,13H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENVSRZGRSDLGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290264 | |
| Record name | N,3-Dimethyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203710-97-8 | |
| Record name | N,3-Dimethyl-1H-indole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203710-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N,3-Dimethyl-1H-indole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601290264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


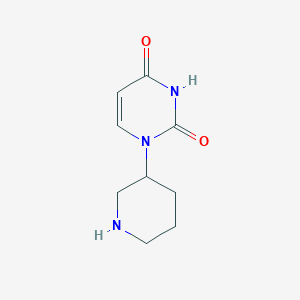

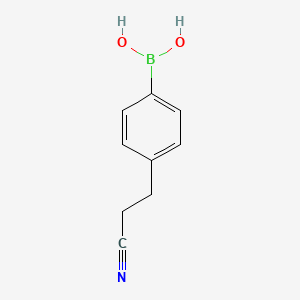
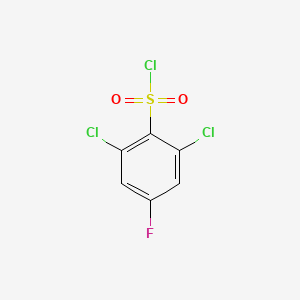

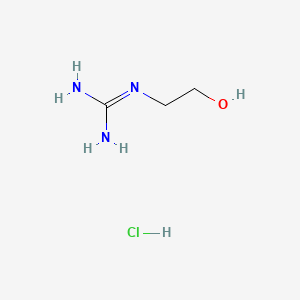
![(2,5-Dioxopyrrolidin-1-yl) 3-[2-[2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]ethoxy]ethoxy]propanoate](/img/structure/B1463607.png)

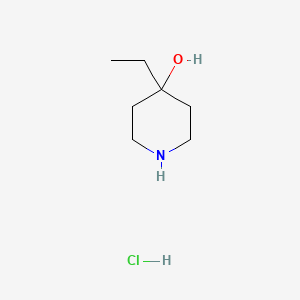
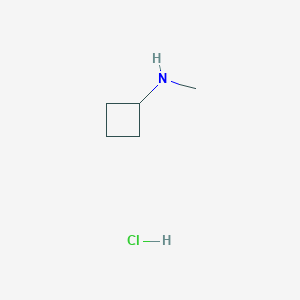

![Benzyl N-[[(1R,3R)-3-aminocyclohexyl]methyl]carbamate](/img/structure/B1463614.png)
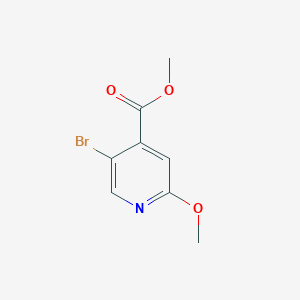
![2-[(2-Bromoacetyl)amino]-N-methylbenzamide](/img/structure/B1463618.png)
